molecular formula C14H18N2O2 B2904992 2-(cyclopropylmethoxy)-N-(cyclopropylmethyl)isonicotinamide CAS No. 2034493-92-8

2-(cyclopropylmethoxy)-N-(cyclopropylmethyl)isonicotinamide

Cat. No. B2904992
CAS RN: 2034493-92-8
M. Wt: 246.31
InChI Key: PPUBDTAYCWSSAZ-UHFFFAOYSA-N
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Description

The compound “2-(cyclopropylmethoxy)-N-(cyclopropylmethyl)isonicotinamide” appears to contain a cyclopropyl group, an isonicotinamide group, and a methoxy group . Cyclopropyl groups are derived from cyclopropane and are typically produced in a cyclopropanation reaction . Isonicotinamide is a derivative of nicotinic acid, which is a form of vitamin B3 . The methoxy group is a common functional group in organic chemistry, consisting of a methyl group bound to an oxygen atom .


Molecular Structure Analysis

Cyclopropyl groups are highly strained due to their unfavored bond angles (60°) . The structure of the cyclopropylmethyl cation is known to be exceptionally stable .


Chemical Reactions Analysis

Cyclopropylmethyl derivatives are known to give very similar product mixtures under SN1 hydrolysis conditions .

Scientific Research Applications

Spin Crossover (SCO) Applications

The compound has been utilized in the synthesis of novel amide-functionalised ligands for iron (II) complexes, which exhibit exceptionally high-temperature spin crossover (SCO) properties . This is significant for materials science, where SCO materials can be used as sensors, in data storage, and as display materials due to their ability to switch between two electronic states.

Analytical Chemistry

In analytical chemistry, such compounds can be used as a reagent or a standard for calibrating instruments. They can help in the quantification of various substances through techniques like Raman spectroscopy, as indicated by its use in variable temperature Raman studies .

properties

IUPAC Name

2-(cyclopropylmethoxy)-N-(cyclopropylmethyl)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c17-14(16-8-10-1-2-10)12-5-6-15-13(7-12)18-9-11-3-4-11/h5-7,10-11H,1-4,8-9H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPUBDTAYCWSSAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNC(=O)C2=CC(=NC=C2)OCC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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